1-Chloro-4-(2-nitro-1-phenylpropyl)benzene
Description
Contextualization within Halogenated Nitroaromatic and Nitroalkane Chemical Space
The chemical behavior of 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene is best understood by examining its two primary components: the halogenated aromatic ring and the nitroalkane side chain.
Halogenated Nitroaromatics: These compounds are characterized by a benzene (B151609) ring substituted with both a halogen (in this case, chlorine) and a nitro group (-NO₂). mdpi.comnih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, but facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgmdpi.com This property is crucial in the synthesis of many industrial chemicals, including dyes, pesticides, and pharmaceuticals. mdpi.comnih.gov The presence of the chlorine atom provides a potential site for such nucleophilic attack, a common strategy in building more complex molecules. mdpi.com
Nitroalkanes: Aliphatic nitro compounds are versatile intermediates in organic synthesis. google.com The nitro group's powerful electron-withdrawing effect makes the α-carbon (the carbon atom adjacent to the nitro group) acidic. wikipedia.orglibretexts.org This acidity allows for the deprotonation of the α-hydrogen to form a nitronate anion, which is a potent nucleophile. wikipedia.orgnih.gov This reactivity is the basis for key carbon-carbon bond-forming reactions. wikipedia.orggoogle.com Furthermore, the nitro group itself can be transformed into a variety of other functional groups, most notably amines through reduction. wikipedia.orgnowgonggirlscollege.co.in
The combination of these two motifs in one molecule suggests a dual reactivity. The chlorophenyl group can undergo reactions typical of halogenated aromatics, while the nitropropyl chain offers a handle for modifications through its acidic α-hydrogen and the reducible nitro group.
| Chemical Class | Key Structural Feature | Primary Reactivity | Common Transformations |
|---|---|---|---|
| Halogenated Aromatic | Aryl-Halogen Bond (e.g., C-Cl) | Site for Nucleophilic Aromatic Substitution | Substitution of Halogen, Cross-Coupling Reactions |
| Nitroalkane | α-C-H bond adjacent to -NO₂ | Acidic α-hydrogen allows for carbanion formation | Henry Reaction, Michael Addition, Reduction to Amines |
| Nitroaromatic | Aryl-NO₂ Bond | Electron-withdrawing, activates ring for SNAr | Reduction to Anilines, Nucleophilic Substitution |
Significance of the 2-Nitro-1-phenylpropyl Moiety in Organic Synthesis
The 2-nitro-1-phenylpropyl moiety is a valuable building block in organic synthesis. Its utility stems from the reactivity of the nitroalkane portion of the molecule, which allows for the construction of more complex molecular architectures.
One of the most important reactions involving this type of structure is the Henry Reaction (or nitroaldol reaction). wikipedia.orgwikiwand.com In this reaction, the nitronate anion, formed by treating the nitroalkane with a base, acts as a nucleophile and attacks a carbonyl compound (an aldehyde or ketone). This forms a new carbon-carbon bond and results in a β-nitro alcohol. wikipedia.orgredalyc.org These products are highly versatile and can be further converted into other useful compounds, such as nitroalkenes via dehydration, α-nitro ketones through oxidation, or β-amino alcohols by reduction of the nitro group. wikipedia.org
The 2-nitro-1-phenylpropyl group and its derivatives, such as 1-phenyl-2-nitropropene (B101151), are known intermediates in the synthesis of various compounds, including pharmaceuticals. smolecule.com For example, the reduction of such moieties can lead to the formation of phenylpropanolamines, a class of compounds with applications in medicine. The reactivity of this group makes it a key component in strategies aimed at producing complex target molecules. smolecule.com
| Reaction of the 2-Nitro-1-phenylpropyl Moiety | Reagent/Condition | Resulting Functional Group/Product | Synthetic Utility |
|---|---|---|---|
| Reduction | H₂, Metal Catalyst (e.g., Pd, Pt) or LiAlH₄ | β-Amino Alcohol | Precursor to amino compounds, pharmaceuticals |
| Henry Reaction (as a precursor) | Base, Aldehyde/Ketone | β-Nitro Alcohol | Carbon-carbon bond formation, building block |
| Michael Addition (as a precursor) | Base, α,β-Unsaturated Carbonyl | γ-Nitro Carbonyl Compound | Formation of 1,4-dicarbonyl precursors |
Historical Development of Synthetic Approaches to Related Aryl-Nitroalkane Structures
The synthesis of aryl-nitroalkanes has a rich history rooted in some of the classic reactions of organic chemistry. The development of methods to create these structures has been pivotal for the advancement of synthetic chemistry.
The Henry Reaction , discovered by the Belgian chemist Louis Henry in 1895, is a cornerstone of nitroalkane chemistry. wikipedia.orgwikiwand.comredalyc.org This reaction provided one of the first reliable methods for forming carbon-carbon bonds using nitroalkanes as nucleophiles. wikipedia.org Initially, the reaction was carried out using simple bases, but over the years, significant advancements have been made, particularly in the area of asymmetric synthesis. wikipedia.orgresearchgate.net The development of chiral catalysts, including metal complexes and organocatalysts, has allowed for the highly selective production of specific stereoisomers of β-nitro alcohols, which is crucial for the synthesis of complex, biologically active molecules. wikipedia.org
Another fundamental method for forming aryl-nitroalkanes is the Michael Addition . researchgate.net This reaction involves the conjugate addition of a nucleophile—in this case, a nitronate anion—to an α,β-unsaturated carbonyl compound. researchgate.netsctunisie.org This provides access to γ-nitro carbonyl compounds, which are valuable synthetic intermediates. msu.edu Like the Henry reaction, the Michael addition has been the subject of extensive research to control its stereoselectivity, with numerous organocatalytic and metal-catalyzed versions being developed. msu.eduacs.org
More recent developments in the synthesis of α-aryl nitroalkanes include transition-metal-catalyzed cross-coupling reactions. These methods allow for the direct arylation of nitroalkanes, providing a more direct route to these compounds compared to classical methods. benthamdirect.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
58177-49-4 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
1-chloro-4-(2-nitro-1-phenylpropyl)benzene |
InChI |
InChI=1S/C15H14ClNO2/c1-11(17(18)19)15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-11,15H,1H3 |
InChI Key |
OPKFRUDNTFRUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chloro 4 2 Nitro 1 Phenylpropyl Benzene and Its Analogues
Regioselective and Stereoselective Synthesis of the 1-Chloro-4-(phenyl)benzene Core
Constructing the 4-substituted chlorobenzene (B131634) framework, which serves as the foundation for the final molecule, requires precise control of substituent placement on the aromatic ring. This is typically achieved through electrophilic or nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) is a foundational method for functionalizing benzene (B151609) rings. When synthesizing precursors to the target molecule, the directing effects of the substituents are paramount. The chlorine atom in chlorobenzene is an ortho-, para-directing group. stackexchange.comdoubtnut.com Although it deactivates the ring towards electrophilic attack compared to benzene, it directs incoming electrophiles to the positions ortho and para to itself. stackexchange.com This property is exploited to introduce a functional group at the para-position, which will eventually be elaborated into the final side chain.
A common strategy is the Friedel-Crafts acylation of chlorobenzene. This reaction introduces an acyl group at the para position with high selectivity due to the steric hindrance at the ortho positions. The resulting 4-chloroacetophenone or a related ketone can then serve as a versatile intermediate.
| Reaction Type | Reagent/Catalyst | Major Product(s) | Regioselectivity |
| Chlorination | Cl₂ / FeCl₃ | 1,4-Dichlorobenzene (B42874), 1,2-Dichlorobenzene | Para > Ortho |
| Nitration | HNO₃ / H₂SO₄ | 1-Chloro-4-nitrobenzene, 1-Chloro-2-nitrobenzene | Para > Ortho |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Chloroacylbenzene | High Para selectivity |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | 1-Chloro-4-alkylbenzene, 1-Chloro-2-alkylbenzene | Para > Ortho (prone to rearrangement) |
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Chlorobenzene.
The mechanism of EAS, such as chlorination of benzene, involves the generation of a potent electrophile (e.g., Cl⁺) by a Lewis acid catalyst, followed by the attack of the benzene π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). youtube.commasterorganicchemistry.com Subsequent deprotonation restores the aromaticity, yielding the substituted product. youtube.com
Nucleophilic Aromatic Substitution (SNAr) offers an alternative route for functionalizing the chlorobenzene core. Unlike typical SN1 and SN2 reactions, SNAr proceeds via an addition-elimination mechanism. wikipedia.orgbyjus.com This pathway is generally feasible only when the aromatic ring is activated by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (e.g., a halogen). wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. fiveable.me
For the synthesis of the target compound, a direct SNAr reaction on 1,4-dichlorobenzene with a carbanion equivalent of the '(2-nitro-1-phenylpropyl)' moiety could be envisioned. However, the lack of strong activating groups on 1,4-dichlorobenzene makes this a challenging transformation under standard conditions.
The general mechanism involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). fiveable.me
Elimination: The leaving group departs, restoring the aromaticity of the ring. fiveable.me
The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is inverse to the trend seen in SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Formation of the 2-Nitro-1-phenylpropyl Side Chain
The construction of the 2-nitro-1-phenylpropyl side chain presents a significant synthetic challenge due to the presence of two adjacent stereocenters. Stereocontrolled methods are therefore essential to obtain the desired diastereomer and enantiomer.
The key challenge in forming the side chain is the simultaneous control of the relative (syn/anti) and absolute (R/S) stereochemistry at the two chiral carbons. Modern asymmetric catalysis provides powerful tools to address this challenge. The nitro group is a valuable functional group in synthesis, as it can be readily transformed into other functionalities, such as amines, ketones, or even used to form carbon-carbon bonds via its corresponding nitronate anion. wikipedia.org
Nitroaldol (Henry) Reaction: The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. wikipedia.orgorganic-chemistry.org For the synthesis of 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene, a plausible disconnection is via a Henry reaction between 4-chlorobenzaldehyde (B46862) and 1-nitropropane (B105015).
The development of asymmetric Henry reactions has been a major focus, with numerous catalytic systems providing high levels of diastereo- and enantioselectivity. acs.org Both metal-based catalysts (e.g., copper, zinc, lanthanides) and organocatalysts (e.g., cinchona alkaloids, bifunctional thioureas) have been successfully employed. capes.gov.brrsc.orgacs.org These catalysts coordinate to both the aldehyde and the nitronate anion, organizing the transition state to favor the formation of one specific stereoisomer. For example, certain chiral N,N'-dioxide-Cu(I) complexes have been shown to effectively catalyze the reaction between aromatic aldehydes and nitroalkanes, affording anti-β-nitroalcohols with high diastereomeric ratios and enantiomeric excesses. acs.orgacs.org
| Catalyst Type | Aldehyde | Nitroalkane | Diastereoselectivity (anti:syn) | Enantioselectivity (% ee) |
| Chiral N,N'-Dioxide/Cu(I) | Aromatic | Nitroethane | up to 16.7:1 | up to 97% |
| Nd/Na/Amide Ligand | Aromatic | Nitroethane | up to >40:1 | up to 98% |
| Guanidine-Thiourea | Aliphatic | Nitroalkanes | syn-selective | up to 99% |
| Quinine Derivatives | Aromatic | Nitromethane (B149229) | N/A | High |
Table 2: Performance of Selected Catalysts in Asymmetric Henry Reactions. wikipedia.orgacs.orgrsc.orgacs.org
Mannich-type Reactions: The nitro-Mannich (or aza-Henry) reaction is an analogous process involving the addition of a nitroalkane to an imine. wikipedia.orgfrontiersin.org This reaction forms a β-nitroamine, which is a valuable synthetic intermediate. nih.gov A three-component reaction between a 4-chloro-substituted aromatic aldehyde, an amine (like aniline), and a nitroalkane can be used to construct the desired backbone. researchgate.net As with the Henry reaction, significant progress has been made in developing catalytic, enantioselective versions of the nitro-Mannich reaction, providing access to chiral β-nitroamines with high stereocontrol. wikipedia.orgfrontiersin.org
An alternative powerful strategy for forming the C-C bond of the side chain is through the conjugate addition (Michael addition) of an organometallic nucleophile to a nitroalkene. researchgate.net This approach allows for the formation of the C1-C2 bond of the propyl chain. Two primary retrosynthetic pathways are possible:
Route A: Reaction of a 4-chlorophenyl organometallic reagent (e.g., (4-chlorophenyl)magnesium bromide or a 4-chlorophenylzinc species) with a 1-phenyl-2-nitropropene (B101151) precursor.
Route B: Reaction of a phenyl organometallic reagent with a 1-(4-chlorophenyl)-2-nitropropene (B2903787) precursor.
The use of chiral catalysts, particularly copper complexes with chiral ligands, has enabled highly enantioselective conjugate additions to nitroalkenes. nih.gov These methods can generate nitroalkanes with excellent enantiomeric excess, establishing the stereocenter at C1. The stereochemistry at C2 is then often controlled by the facial selectivity of the subsequent protonation of the intermediate nitronate anion.
Convergent and Linear Synthetic Strategies
The construction of the target molecule, which features a 1,2-diarylpropane backbone with a nitro functional group, can be approached through two primary strategies: linear and convergent synthesis.
In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. youtube.com This approach is generally more efficient for complex molecules. For this compound, a convergent strategy could involve two main pathways:
Henry Reaction Route: This approach would synthesize a 1-(4-chlorophenyl)propan-1-one intermediate and react it with nitromethane in a nitroaldol (Henry) reaction. The resulting nitro alcohol could then be subjected to further modifications.
Friedel-Crafts Route: This strategy might involve the synthesis of a substituted nitroalkene, such as 1-nitroprop-1-ene, which is then reacted with 4-chlorobenzene in a Friedel-Crafts-type alkylation to form the carbon-carbon bond at the desired position.
| Strategy | Description | Advantages | Disadvantages |
| Linear | Reactants are combined sequentially to build the final molecule. A → B → C → Product. | Conceptually simple to plan. | Overall yield can be very low for multi-step syntheses. youtube.com Failure at a late stage means loss of all preceding work. |
| Convergent | Key fragments of the molecule are synthesized independently and then joined together. A → B; C → D; B + D → Product. | Higher overall yield. youtube.com Allows for large-scale synthesis of fragments. More flexible and efficient for complex targets. | May require more complex and selective coupling reactions in the final steps. |
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and, crucially, high selectivity is paramount in synthesizing analogues of this compound. The target molecule contains two stereocenters, meaning that up to four stereoisomers could be formed. Controlling the reaction to favor the desired diastereomer (diastereoselectivity) is a significant challenge addressed by optimizing reaction conditions.
Key reactions in the synthesis that require careful optimization include the nitroaldol (Henry) reaction and the Friedel-Crafts alkylation.
Nitroaldol (Henry) Reaction: This is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The conditions can be tuned to control both yield and diastereoselectivity. researchgate.netacs.org
Catalyst/Base: The choice of base or catalyst is critical. While simple bases like sodium hydroxide (B78521) can promote the reaction, they often lead to poor selectivity and side reactions. More sophisticated catalytic systems, such as chiral copper(II) complexes or heterobimetallic catalysts, can provide high yields and excellent control over the stereochemical outcome. acs.orgmdpi.com
Solvent: The polarity and nature of the solvent can dramatically influence reaction rates and selectivity. researchgate.net Studies on related reactions have shown that ethereal solvents like THF or MTBE can favor specific stereoisomers. datapdf.com In some cases, polar solvents like water or methanol (B129727) can enhance reaction rates. researchgate.net
Temperature: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable transition state, though it may decrease the reaction rate. mdpi.com
Friedel-Crafts Alkylation: This reaction forms a C-C bond between an aromatic ring and an alkylating agent. Optimization is necessary to ensure the correct substitution pattern (regioselectivity) and to prevent side reactions like polyalkylation.
Lewis Acid Catalyst: The choice and amount of the Lewis acid (e.g., AlCl₃, FeCl₃, Bi(OTf)₃) are crucial. nih.govnih.gov The catalyst's strength can affect reactivity and the potential for carbocation rearrangements.
Solvent: Non-polar solvents are typically used, but recent developments have shown that specialized media like deep eutectic solvents can improve yields and regioselectivity. nih.gov
Temperature: Controlling the temperature is essential to manage the reaction's exothermicity and prevent unwanted byproducts.
The following table illustrates hypothetical optimization parameters for a key synthetic step, such as a diastereoselective Henry reaction, based on findings for analogous transformations. mdpi.comresearchgate.netresearchgate.net
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | - | NaOH (100) | Ethanol | 25 | 55 | 50:50 |
| 2 | Cu(OAc)₂ (10) | DBU (10) | THF | 0 | 75 | 85:15 |
| 3 | Chiral Cu(II)-Box (5) | Ag₂O (2.5) | DCE | -17 | 89 | 92:8 |
| 4 | Nd/Na Heterobimetallic (5) | - | MTBE | -20 | 92 | >95:5 |
This table is illustrative and based on typical results for asymmetric nitroaldol reactions.
Mechanistic Investigations of 1 Chloro 4 2 Nitro 1 Phenylpropyl Benzene Formation and Transformation
Detailed Mechanisms of Electrophilic Aromatic Substitution on Chloronitrobenzene Systems
The synthesis of precursors to 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene often involves electrophilic aromatic substitution (EAS) reactions on a benzene (B151609) ring bearing both a chloro and a nitro group. The interplay of these substituents dictates the regioselectivity and reaction rate. Both the chlorine atom and the nitro group are deactivating substituents, making the aromatic ring less reactive towards electrophiles than benzene itself. msu.edu However, they direct incoming electrophiles to different positions.
The mechanism of EAS proceeds in two main steps: msu.edubyjus.com
Formation of the Sigma Complex (Arenium Ion): The electrophile (E⁺) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step of the reaction. msu.edumsu.edu
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substitution product. byjus.com
The directing effects of the substituents are paramount:
Nitro Group: The nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density through both inductive (-I) and resonance (-R) effects. This destabilizes the arenium ion, particularly when the attack is at the ortho or para positions, making the meta position the least deactivated and thus the preferred site of substitution.
In a chloronitrobenzene system, the regiochemical outcome of an EAS reaction depends on the relative positions of the existing chloro and nitro groups and their combined directing influence.
Kinetics and Mechanism of Nucleophilic Displacement at the Aromatic Chlorine Atom
The chlorine atom on the benzene ring of this compound and its precursors is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group, particularly when it is positioned ortho or para to the chlorine. uomustansiriyah.edu.iqvedantu.com The SNAr mechanism is a two-step process: uomustansiriyah.edu.iq
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq This is generally the rate-determining step. nih.gov The presence of a para-nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge onto the oxygen atoms of the nitro group. uomustansiriyah.edu.iqdoubtnut.com
Elimination of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The kinetics of this reaction are typically second order, being first order in both the aromatic substrate and the nucleophile. cdnsciencepub.com The rate of substitution is highly dependent on the electron-withdrawing ability of the substituents on the ring. For instance, p-chloronitrobenzene undergoes nucleophilic substitution significantly faster than chlorobenzene (B131634) due to the stabilizing effect of the para-nitro group on the Meisenheimer complex. vedantu.comdoubtnut.com
The following table illustrates the relative reactivity of different halonitrobenzenes in SNAr reactions, highlighting that the bond-breaking step is not rate-determining.
| Halogen (X in p-O₂NC₆H₄X) | Relative Rate |
| F | 3300 |
| Cl | 1.0 |
| Br | 0.77 |
| I | 0.37 |
| This table is illustrative and based on typical reactivity patterns in SNAr reactions. |
The higher reactivity of the fluoro-substituted compound is due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. nih.gov
Stereochemical Pathways in the Formation of the Chiral Centers on the Propyl Chain
The formation of the 1-phenyl-2-nitropropyl chain in this compound involves the creation of two adjacent chiral centers. The stereochemical outcome of this process is critical and is typically controlled through a nitroaldol or Henry reaction. wikipedia.orgorganic-chemistry.org The Henry reaction is the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound, in this case, a substituted benzaldehyde (B42025) and a nitroalkane. organic-chemistry.org
The mechanism begins with the deprotonation of the nitroalkane at the α-carbon by a base to form a nucleophilic nitronate anion. wikipedia.org This nitronate then attacks the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting β-nitro alkoxide yields the β-nitro alcohol product. wikipedia.org
All steps in the Henry reaction are reversible, which can lead to issues with epimerization at the carbon bearing the nitro group. wikipedia.org The stereoselectivity (diastereoselectivity) of the reaction is determined by the transition state geometry. Several models have been proposed to explain the observed stereochemistry. Steric hindrance between the R groups on the aldehyde and the nitronate in the transition state plays a significant role. wikipedia.org The groups tend to orient themselves to minimize steric interactions, often leading to a preference for the anti or syn diastereomer depending on the specific reactants and reaction conditions. wikipedia.org
For example, a transition state model that minimizes dipole interactions would place the nitro group and the carbonyl oxygen anti to each other. wikipedia.org The relative sizes of the substituents on both the aldehyde and the nitroalkane will then dictate the facial selectivity of the attack, leading to the preferential formation of one diastereomer over the other. wikipedia.orgresearchgate.net The use of chiral catalysts, such as metal-BINOL complexes, can create a rigid, chelated transition state, allowing for high levels of enantioselectivity and diastereoselectivity.
Elucidation of Reaction Intermediates and Transition States in Key Synthetic Steps
The key synthetic steps in forming this compound involve well-characterized intermediates and transition states.
Electrophilic Aromatic Substitution: The critical intermediate is the arenium ion (sigma complex). msu.edubyjus.com This is a true intermediate, a cyclohexadienyl cation, which is stabilized by resonance. The stability of this intermediate, as influenced by the substituents present, determines the rate and regioselectivity of the reaction. The transition state for its formation is a high-energy species that resembles the arenium ion itself.
Nucleophilic Aromatic Substitution: The key intermediate is the Meisenheimer complex . uomustansiriyah.edu.iq This is a resonance-stabilized anionic σ-adduct formed by the addition of the nucleophile to the aromatic ring. Its stability is the primary factor determining the feasibility of an SNAr reaction. The negative charge is delocalized over the ring and, crucially, onto the electron-withdrawing nitro group. uomustansiriyah.edu.iqdoubtnut.com
Henry Reaction: The formation of the propyl chain involves several key species:
Nitronate anion: This is the reactive nucleophile formed by the deprotonation of the nitroalkane. It is resonance-stabilized, with the negative charge shared between the α-carbon and the oxygen atoms of the nitro group. wikipedia.org
β-nitro alkoxide: This is the initial product of the addition of the nitronate to the aldehyde.
Transition State: The diastereoselectivity of the Henry reaction is governed by the structure of the transition state. researchgate.netresearchgate.net Models often depict a staggered arrangement of the reactants to minimize steric and electronic repulsions. researchgate.net In catalyzed reactions, the transition state involves coordination of the aldehyde and the nitronate to the catalyst (e.g., a metal center), which imposes significant geometric constraints and leads to high stereocontrol. researchgate.net
The following table summarizes the key intermediates in these transformations.
| Reaction Type | Key Intermediate | Description |
| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized cyclohexadienyl cation. |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | A resonance-stabilized anionic sigma-adduct. |
| Henry (Nitroaldol) Reaction | Nitronate Anion | The nucleophilic species formed from the nitroalkane. |
| Henry (Nitroaldol) Reaction | β-Nitro Alkoxide | The initial adduct formed before protonation. |
Stereochemical Control and Enantioselective Synthesis of 1 Chloro 4 2 Nitro 1 Phenylpropyl Benzene
Diastereoselective Control in the Formation of the 2-Nitro-1-phenylpropyl Unit
The carbon-carbon bond-forming reaction that creates the 2-nitro-1-phenylpropyl structure, typically a Henry reaction (nitroaldol reaction), can produce two diastereomers: syn and anti. publish.csiro.aubuchler-gmbh.com The relative orientation of the phenyl and nitro groups is determined by the transition state geometry of the reaction. Diastereoselective control aims to favor the formation of one diastereomer over the other.
This control is often achieved by carefully selecting the catalyst and reaction conditions. For instance, in related nitroaldol reactions, different metal catalysts and ligand systems have been shown to provide preferential access to either the syn or anti products. Some catalytic systems, such as those employing certain copper(II) complexes with C2 symmetric chiral diimines, have been reported to favor the formation of syn-β-nitroalcohols. publish.csiro.au Conversely, other systems, like those using specific N,N'-dioxide/Cu(I) complexes, can yield the anti-β-nitroalcohols with high selectivity. acs.org The choice of solvent and temperature also plays a crucial role in influencing the energy difference between the diastereomeric transition states, thereby affecting the diastereomeric ratio (dr) of the product.
Table 1: Catalyst Systems for Diastereoselective Nitroaldol Reactions
| Catalyst System | Predominant Diastereomer | Reported Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| N,N'-Dioxide/Cu(I) Complex | anti | up to 16.7:1 | acs.org |
| Chiral Diimine-Cu(II) Complexes | syn | up to 11.5:1 | publish.csiro.au |
Enantioselective Strategies for Accessing Specific Stereoisomers
Beyond controlling the relative stereochemistry, enantioselective synthesis is employed to produce a specific enantiomer of a desired diastereomer. This is paramount in fields where the biological activity of a molecule is dependent on its absolute configuration. Two primary strategies for achieving enantioselectivity are the use of chiral catalysts and chiral auxiliaries. researchgate.net
Asymmetric catalysis involves the use of a substoichiometric amount of a chiral catalyst to create a chiral environment for the reaction. mdpi.com This chiral environment forces the reactants to approach each other in a specific orientation, leading to the preferential formation of one enantiomer. In the context of synthesizing 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene, this would typically involve a chiral catalyst mediating the reaction between 4-chlorobenzaldehyde (B46862) and 1-nitropropane (B105015).
A variety of chiral catalysts have been developed for asymmetric Henry and related reactions. These often consist of a metal center, such as copper, coordinated to a chiral ligand. publish.csiro.au For example, novel chiral bis(β-amino alcohol) ligands in complex with copper(II) acetate (B1210297) have proven highly effective, producing chiral nitroaldols with excellent enantiomeric purity (up to 94.6% enantiomeric excess, ee) and in high yields. mdpi.com Similarly, organocatalysts, which are metal-free small organic molecules like Cinchona alkaloids, are also widely used and can provide high levels of enantioselectivity in Henry reactions. buchler-gmbh.com
Table 2: Examples of Chiral Catalysts in Asymmetric Henry Reactions
| Catalyst Type | Ligand/Catalyst Example | Metal | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Amino Alcohol Complex | Thiophene-2,5-bis(β-amino alcohol) | Cu(II) | up to 94.6% | mdpi.com |
| N,N'-Dioxide Complex | Chiral N,N'-Dioxide | Cu(I) | up to 97% | acs.org |
An alternative approach to enantioselective synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to one of the starting materials. wikipedia.org This auxiliary directs the stereochemical outcome of the reaction in a predictable manner, leading to a diastereoselective transformation. scielo.org.mx After the key bond-forming step, the auxiliary is cleaved from the molecule and can often be recovered for reuse. york.ac.uk
In the synthesis of this compound, a chiral auxiliary could be covalently bonded to either the electrophile or the nucleophile. For instance, an Evans' oxazolidinone auxiliary could be attached to the propyl chain of 1-nitropropane to form a chiral N-acyl derivative. wikipedia.orgscielo.org.mx The subsequent reaction with 4-chlorobenzaldehyde would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched nitro compound. Other well-known auxiliaries include camphorsultam and pseudoephedrine, which have been successfully applied in a wide range of asymmetric syntheses. wikipedia.orgnih.gov
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Attachment Point Example | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Aldol reactions, Alkylations | Attached to a carboxylic acid derivative | wikipedia.org |
| Camphorsultam (Oppolzer's Sultam) | Aldol reactions, Michael additions | Attached to an acyl group | wikipedia.org |
| Pseudoephedrine | Alkylation of α-amino acids | Forms a chiral amide | wikipedia.org |
Absolute and Relative Stereochemical Assignment Methodologies
Following the stereoselective synthesis, it is essential to unequivocally determine the stereochemistry of the product. A combination of spectroscopic and analytical methods is used for this purpose.
Relative Stereochemistry: The relative configuration (syn or anti) of the diastereomers of this compound can typically be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de The spatial relationship between the protons on the two chiral carbons influences their coupling constants (J-values). Furthermore, techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between specific protons, allowing for a definitive assignment of the relative stereochemistry. thieme-connect.de
Absolute Stereochemistry: Determining the absolute configuration (R/S notation) is more complex. libretexts.org The most definitive method is single-crystal X-ray crystallography, which provides a three-dimensional map of the atomic positions in a molecule. wikipedia.org If a crystalline sample of a single enantiomer can be obtained, its absolute configuration can be determined unambiguously. wikipedia.org
Other methods include:
Chiroptical Techniques: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the molecule with polarized light, and the resulting spectra can sometimes be correlated to a specific absolute configuration. wikipedia.org
Chemical Correlation: The absolute configuration can be established by chemically converting the product, through reactions with known stereochemical outcomes (e.g., retention or inversion of configuration), into a compound whose absolute configuration is already known. wikipedia.org
By employing these advanced synthetic and analytical techniques, chemists can selectively produce and verify the specific stereoisomers of this compound.
Advanced Spectroscopic and Crystallographic Characterization in Research on 1 Chloro 4 2 Nitro 1 Phenylpropyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides invaluable insights into the chemical environment of each atom, allowing for the comprehensive mapping of the molecular structure.
To definitively establish the connectivity of the atoms in 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene, a suite of multi-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methine proton of the propyl chain and the adjacent methylene (B1212753) and phenyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps the direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the propyl chain and the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire molecular puzzle. For example, it would show correlations from the benzylic proton to the carbons of both the phenyl and the 4-chlorophenyl rings, confirming their connectivity.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |
| H-1' (benzylic CH) | 4.0 - 4.5 | 50 - 55 | Doublet of doublets |
| H-2' (nitro CH) | 4.8 - 5.2 | 80 - 85 | Multiplet |
| H-3' (CH₃) | 1.5 - 1.8 | 15 - 20 | Doublet |
| Phenyl H (ortho) | 7.2 - 7.4 | 128 - 129 | Multiplet |
| Phenyl H (meta) | 7.3 - 7.5 | 129 - 130 | Multiplet |
| Phenyl H (para) | 7.2 - 7.4 | 127 - 128 | Multiplet |
| 4-Chlorophenyl H (ortho to C-Cl) | 7.3 - 7.5 | 130 - 131 | Doublet |
| 4-Chlorophenyl H (meta to C-Cl) | 7.1 - 7.3 | 128 - 129 | Doublet |
Note: The predicted chemical shifts are based on the analysis of similar structural fragments and are subject to solvent effects and the specific stereochemistry of the molecule.
The presence of two stereocenters in this compound (at the benzylic carbon and the carbon bearing the nitro group) means that it can exist as different stereoisomers (diastereomers and enantiomers). Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be instrumental in determining the relative configuration of these stereocenters. NOESY experiments reveal through-space interactions between protons that are in close proximity, which can help to deduce the preferred conformation of the molecule and the spatial relationship between substituents.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound with a high degree of accuracy. This data is crucial for confirming the elemental composition of the molecule. The expected monoisotopic mass would be calculated and compared with the experimentally determined value to validate the molecular formula.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information by revealing the connectivity of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways:
Loss of the nitro group: A common fragmentation pathway for nitroalkanes is the loss of the NO₂ group (46 Da).
Cleavage of the propyl chain: Fragmentation can occur at various points along the propyl chain, leading to the formation of stable carbocations, such as the tropylium (B1234903) ion (m/z 91) from the phenylpropyl moiety.
Loss of the chloro group: The 4-chlorophenyl group can undergo fragmentation, including the loss of a chlorine radical.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| [M]+ | Molecular Ion |
| [M-NO₂]+ | Loss of the nitro group |
| [M-C₉H₁₀ClNO₂]+ | Phenyl cation |
| [C₇H₇]+ | Tropylium ion |
| [C₆H₄Cl]+ | Chlorophenyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light at specific frequencies, these methods allow for the identification of the functional groups present in a compound.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, strong absorption bands would be expected for the asymmetric and symmetric stretching vibrations of the nitro group.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It would provide valuable information about the carbon-carbon bonds within the aromatic rings and the propyl chain.
Predicted Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | 1600 - 1450 | Stretching |
| NO₂ (asymmetric) | 1560 - 1540 | Weak | Stretching |
| NO₂ (symmetric) | 1380 - 1360 | Strong | Stretching |
| C-Cl | 1100 - 1000 | 1100 - 1000 | Stretching |
Detailed crystallographic data for the compound "this compound," including specific bond lengths, angles, dihedral angles, and analysis of its crystal packing and intermolecular interactions, are not available in published scientific literature based on a comprehensive search of research databases.
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method yields fundamental data such as bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles between adjacent bonds), and dihedral angles (the angles between planes through two sets of three atoms). This information is crucial for understanding a molecule's conformation and steric properties.
Furthermore, X-ray crystallography elucidates the supramolecular structure, revealing how individual molecules are arranged within the crystal lattice. This includes the analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the crystal packing and influence the material's bulk properties.
Despite the importance of such data, experimental crystallographic studies for this compound have not been reported or made publicly available. Consequently, the creation of data tables for its specific structural parameters and a detailed analysis of its crystal packing is not possible at this time.
Computational and Theoretical Chemistry Insights into 1 Chloro 4 2 Nitro 1 Phenylpropyl Benzene
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of organic molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular properties. For molecules like 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene, DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G**), are commonly used to balance computational cost and accuracy. nih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this process involves finding the global minimum on the potential energy surface. This is achieved by calculating the forces on each atom and adjusting their positions until a stable structure is reached.
Conformational analysis is crucial for understanding the molecule's behavior. The rotation around the C-C and C-N bonds in the propyl chain, as well as the rotation of the phenyl and chlorophenyl rings, gives rise to multiple conformers. Computational methods can predict the relative energies of these conformers, identifying the most populated states under different conditions. For instance, in related structures, the dihedral angle between aromatic rings is a key parameter determined through such analyses. nih.gov The presence of bulky groups like the nitro and chloro substituents will significantly influence the preferred conformations to minimize steric hindrance.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene (B151609) Derivative (based on related compounds) Note: This table is illustrative and based on data for related chloronitrobenzene compounds, not this compound itself.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Cl | 1.74 | - | - |
| C-N | 1.48 | - | - |
| N-O | 1.22 | - | - |
| C-C (ring) | 1.39 | 120 | - |
| C-C-N | - | 118 | - |
| O-N-O | - | 125 | - |
Quantum chemical calculations are highly effective in predicting spectroscopic properties.
NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is often employed for this purpose. researchgate.net These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of newly synthesized compounds. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing nitro group and the electronegative chlorine atom.
Vibrational Frequencies: The vibrational modes of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield theoretical infrared (IR) and Raman spectra. nih.govglobalresearchonline.net The predicted frequencies and intensities can be compared with experimental data to identify characteristic functional group vibrations, such as the symmetric and asymmetric stretching of the NO₂ group, the C-Cl stretching, and various aromatic C-H and C=C vibrations. researchgate.netresearchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. nih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for a Chloronitrobenzene Derivative Note: This table is illustrative and based on data for related chloronitrobenzene compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| NO₂ asymmetric stretch | ~1540-1625 |
| NO₂ symmetric stretch | ~1340-1400 |
| C-Cl stretch | ~700-800 |
| Aromatic C=C stretch | ~1450-1600 |
Analysis of Molecular Orbitals: HOMO-LUMO Energies and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties.
HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nitro group and the chlorophenyl moiety are expected to lower the energies of both the HOMO and LUMO, and the distribution of these orbitals will likely be concentrated on the aromatic systems.
Charge Distribution: The distribution of electron density in the molecule can be analyzed through various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. globalresearchonline.net This provides insight into the partial atomic charges and the polarity of different bonds. A molecular electrostatic potential (MEP) map can also be generated, which visually represents the regions of positive and negative electrostatic potential on the molecular surface. globalresearchonline.netnih.gov These maps are useful for predicting how the molecule will interact with other charged or polar species, highlighting the electrophilic and nucleophilic sites.
Table 3: Illustrative Frontier Orbital Energies for a Substituted Benzene Derivative Note: This table is illustrative and based on data for related compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
Reaction Pathway Modeling and Transition State Characterization
Theoretical chemistry can be used to model the mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Calculations can determine the geometry and energy of transition states, providing insights into the reaction kinetics. This is particularly useful for understanding reactions such as nucleophilic aromatic substitution on the chlorophenyl ring or reactions involving the nitro group. For example, modeling the reduction of the nitro group to an amine would involve calculating the energies of various intermediates and transition states along the reaction pathway. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying static properties of molecules, molecular dynamics (MD) simulations can provide insights into their dynamic behavior. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, allowing for the exploration of the conformational space.
For a flexible molecule like this compound, MD simulations can reveal how the molecule changes its shape over time, the accessibility of different conformers, and how it might interact with a solvent or a biological receptor. These simulations can provide a more complete picture of the molecule's flexibility and the interplay between different non-covalent interactions that govern its structure and behavior in a dynamic environment.
Reactivity Profile and Transformative Chemistry of 1 Chloro 4 2 Nitro 1 Phenylpropyl Benzene
Reactions Involving the Nitro Group
The aliphatic nitro group on the propyl side chain is a versatile functional group, primarily undergoing reduction or participating in elimination reactions.
The reduction of the nitro group is a fundamental transformation, providing access to the corresponding amino or hydroxylamino compounds, which are valuable synthetic intermediates. nih.gov A key challenge is to perform this reduction chemoselectively, leaving the chloro substituent on the aromatic ring intact. A variety of modern synthetic methods have been developed to achieve this selective transformation for both aromatic and aliphatic nitro compounds. acs.orgnih.gov
The choice of reducing agent and reaction conditions determines the final product. Catalytic hydrogenation using catalysts like platinum(IV) oxide or Raney nickel, or metal-acid systems such as iron in acetic acid, can effectively reduce aliphatic nitro groups to primary amines. wikipedia.org For a more controlled reduction to the hydroxylamine (B1172632) stage, reagents like diborane (B8814927) or a combination of zinc dust and ammonium (B1175870) chloride are effective. wikipedia.org Metal-free conditions, for instance using trichlorosilane (B8805176) in the presence of a tertiary amine, have also proven successful for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines. nih.govorganic-chemistry.org
Table 1: Reagents for Chemoselective Reduction of Aliphatic Nitro Groups
| Reagent/System | Product | Notes |
|---|---|---|
| HSiCl₃ / Tertiary Amine | Amine | Metal-free, wide functional group tolerance. organic-chemistry.org |
| Zn dust / NH₄Cl | Hydroxylamine | Mild conditions suitable for sensitive substrates. wikipedia.org |
| Diborane (B₂H₆) | Hydroxylamine | Effective for aliphatic nitro compounds. wikipedia.org |
| Fe / Acetic Acid | Amine | Classical and effective method. wikipedia.org |
| Catalytic Hydrogenation (PtO₂, Raney Ni) | Amine | Widely used industrial and lab-scale method. wikipedia.org |
These methods are crucial as they allow for the selective functionalization of the nitro group without affecting the aryl chloride, which can be used for subsequent cross-coupling or substitution reactions.
While the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) on electron-deficient rings, its behavior in an aliphatic context is different. nih.gov For an aliphatic nitro compound like 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene, the most relevant reaction where the nitro group functions as a leaving entity is the base-induced elimination of nitrous acid (HNO₂). researchgate.net
This reaction requires a hydrogen atom on the carbon adjacent (β-position) to the carbon bearing the nitro group. In the subject molecule, the benzylic proton at the C1 position of the propyl chain is acidic and can be abstracted by a base. The resulting carbanion can then eliminate the nitro group to form a carbon-carbon double bond. This transformation yields a substituted styrene (B11656) derivative, 1-chloro-4-(1-phenylprop-1-en-2-yl)benzene. The elimination of nitrous acid from aliphatic nitro compounds is a well-established method for the synthesis of alkenes. nih.govresearchgate.net
It is important to distinguish this from cine-substitution, which is a phenomenon observed in aromatic systems where the incoming nucleophile attaches to a position adjacent to the one vacated by the leaving group. This typically proceeds through a benzyne (B1209423) intermediate and is not the primary pathway for an aliphatic nitro group.
Reactions Involving the Chloro Substituent
The chloro group attached to the benzene (B151609) ring is a key site for modifications, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Aryl halides like chlorobenzene (B131634) are generally unreactive toward nucleophilic substitution. vedantu.com However, the reactivity is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions. libretexts.orglibretexts.org The 2-nitro-1-phenylpropyl substituent, with its electron-withdrawing nitro group, deactivates the benzene ring and makes it more susceptible to nucleophilic attack. This effect facilitates the nucleophilic aromatic substitution (SNAr) of the para-chloro substituent. quora.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituent. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted products.
Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Chlorides
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Phenol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisole (Ether) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
| Amine | Ammonia (NH₃), Alkylamines | Aniline, N-Alkylaniline |
| Cyanide | Sodium Cyanide (NaCN) | Benzonitrile |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, while less reactive than the corresponding bromides or iodides, can participate in these transformations under appropriate catalytic conditions. organic-chemistry.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. organic-chemistry.orgyoutube.com It is widely used to synthesize biaryls and other complex structures. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comresearchgate.net The choice of ligand is critical for achieving high efficiency with less reactive aryl chlorides.
Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a new, substituted alkene. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base. chemrxiv.org It is a versatile method for the vinylation of aromatic rings. Intramolecular versions of this reaction are also powerful tools for constructing cyclic systems. chim.it
Table 3: Common Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos | Biaryl / Styrene |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Substituted Alkene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | N-Aryl Amine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl Alkyne |
Reactivity of the Phenylpropyl Side Chain
The phenylpropyl side chain possesses two key reactive sites: the acidic proton alpha to the nitro group and the benzylic position.
The C-H bond on the carbon atom adjacent to the nitro group (the α-carbon) is significantly acidic (pKa in DMSO for 2-nitropropane (B154153) is ~16.9). wikipedia.org This acidity allows for easy deprotonation by a base to form a resonance-stabilized carbanion known as a nitronate. This nitronate anion is a versatile nucleophile and a key intermediate in several important transformations. wikipedia.org
Nef Reaction: One of the most significant reactions of primary or secondary nitroalkanes is the Nef reaction. wikipedia.org This transformation involves the hydrolysis of the nitronate salt under strongly acidic conditions to yield a ketone or an aldehyde. alfa-chemistry.comorganic-chemistry.org In the case of this compound, treatment with a base to form the nitronate followed by acid hydrolysis would convert the nitropropyl group into a phenylpropyl ketone moiety, yielding 1-(4-chlorophenyl)-1-phenylpropan-2-one.
Other Reactions of the Nitronate: The nucleophilic nitronate can also react with other electrophiles. For example, it can be alkylated or undergo addition to carbonyl compounds (Henry or nitro-aldol reaction) and α,β-unsaturated systems (Michael addition), further extending the synthetic utility of the side chain. nih.gov
As mentioned in section 7.1.2, the side chain can also undergo elimination of HNO₂ under basic conditions to form an alkene, specifically a derivative of 1-phenyl-2-nitropropene (B101151). researchgate.netwikipedia.org This product itself is a reactive intermediate capable of undergoing further transformations, such as reduction to an amine or participation in addition reactions. bloomtechz.comchemicalbook.com
The benzylic C-H bond, while typically reactive, is less prone to radical abstraction or oxidation in this molecule under standard conditions due to the influence of the adjacent nitro-bearing carbon. However, under specific oxidative conditions, transformations involving this position or the adjacent phenyl ring could be envisioned. Intramolecular reactions, such as oxygen transfer from the nitro group to the alkyl chain, have been observed in related N-alkyl-2-nitroanilines under specific conditions, suggesting complex reactivity pathways are possible. nih.gov
Transformations at the Benzylic Position
The benzylic carbon, being directly attached to the 4-chlorophenyl ring, is a site of enhanced reactivity. This heightened reactivity is due to the ability of the aromatic ring to stabilize reactive intermediates such as radicals, carbocations, or carbanions formed at this position through resonance. chemistrysteps.comchemistry.coach
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) can oxidize the benzylic C-H bond. chemistrysteps.comlibretexts.org For alkylbenzenes, this reaction typically proceeds to form a carboxylic acid, provided there is at least one benzylic hydrogen. In the case of this compound, oxidation would be expected to cleave the bond between the benzylic carbon and the rest of the alkyl chain, yielding 4-chlorobenzoic acid. libretexts.orglibretexts.org The rest of the alkyl chain would be converted into other products. The reaction is generally robust and proceeds under vigorous conditions, such as heating in the presence of the oxidizing agent. libretexts.org The presence of the electron-withdrawing nitro group on the alkyl chain can influence the rate of this oxidation.
Halogenation: The benzylic position is also susceptible to free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.org This reaction would lead to the substitution of the benzylic hydrogen with a bromine atom, forming 1-bromo-1-(4-chlorophenyl)-2-nitropropane. The stability of the intermediate benzylic radical, which is delocalized over the aromatic ring, is the driving force for this selective halogenation. libretexts.org
Table 1: Predicted Products of Transformations at the Benzylic Position
| Reaction Type | Reagents | Predicted Product |
| Oxidation | KMnO₄, heat | 4-Chlorobenzoic acid |
| Halogenation | NBS, initiator | 1-Bromo-1-(4-chlorophenyl)-2-nitropropane |
Reactions of the Alkyl Chain (e.g., Oxidation, Halogenation)
The alkyl chain, containing a nitro group, presents a different set of reactive possibilities.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) or using reducing metals in acidic media (e.g., Sn/HCl, Fe/HCl). libretexts.orgsurendranatheveningcollege.com This transformation would yield 1-(4-chlorophenyl)-1-phenylpropan-2-amine. This reaction is a fundamental transformation in the chemistry of nitro compounds.
Nef Reaction: The nitroalkyl group can be converted into a carbonyl group through the Nef reaction. This involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis with a strong acid. nih.govorganic-chemistry.org For this compound, this would result in the formation of 1-(4-chlorophenyl)-1-phenylpropan-2-one.
Table 2: Predicted Products of Reactions of the Alkyl Chain
| Reaction Type | Reagents | Predicted Product |
| Reduction | H₂, Pd/C | 1-(4-Chlorophenyl)-1-phenylpropan-2-amine |
| Nef Reaction | 1. Base; 2. H₃O⁺ | 1-(4-Chlorophenyl)-1-phenylpropan-2-one |
Cyclization Reactions and Intramolecular Transformations
The structure of this compound, with a nitro group at the γ-position relative to a potential carbonyl group (if the benzylic position were oxidized), suggests the possibility of intramolecular cyclization reactions.
Formation of Pyrrolidines: If the nitro group is reduced to an amine and the benzylic position is oxidized to a ketone, the resulting γ-amino ketone could undergo intramolecular cyclization to form a five-membered pyrrolidine (B122466) ring. Such cyclizations are a common strategy in heterocyclic synthesis. frontiersin.org
Intramolecular Nucleophilic Aromatic Substitution: While less common, under specific conditions, intramolecular reactions involving the nitro group and the aromatic ring could be envisaged. For instance, if a carbanion can be generated on the alkyl chain, it could potentially act as a nucleophile. However, direct displacement of the chloro or nitro group on the aromatic ring by a side-chain carbanion is generally difficult. More complex, multi-step intramolecular transformations could potentially lead to the formation of heterocyclic structures. Research on related systems has shown that intramolecular displacement of an ortho-nitro group by a side-chain carbanion can lead to the formation of isoindolinone derivatives. rsc.org While the current compound does not have an ortho-nitro group, this illustrates the potential for such intramolecular cyclizations under the right conditions.
Strategic Applications of 1 Chloro 4 2 Nitro 1 Phenylpropyl Benzene As a Key Synthetic Intermediate
Building Block for Complex Organic Frameworks and Natural Product Analogues
The utility of nitroalkanes as building blocks in the synthesis of complex organic molecules is well-established. nih.govgoogle.comfrontiersin.org These compounds are highly valued for their ability to participate in carbon-carbon bond-forming reactions, which are fundamental to constructing intricate molecular skeletons. advancionsciences.com The nitro group activates the α-carbon, facilitating deprotonation to form a stabilized carbanion that can act as a nucleophile in reactions like the Michael and Henry (nitroaldol) reactions. researchgate.net
In the context of 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene, the nitroalkane functionality serves as a linchpin for chain elongation and functionalization. This positions the compound as a valuable precursor for creating highly substituted acyclic and cyclic systems. The chloro and phenyl substituents on the aromatic rings provide additional handles for modification through cross-coupling reactions or electrophilic aromatic substitution, allowing for the assembly of complex, multi-functionalized frameworks. The synthesis of natural product analogues, which often requires the precise installation of various functional groups on a complex scaffold, can leverage such intermediates. google.comfrontiersin.org The step-wise modification of the different parts of the molecule—the nitro group, the alkyl chain, and the aromatic rings—enables a divergent synthetic approach to a library of complex structures.
Table 1: Key Carbon-Carbon Bond-Forming Reactions Involving Nitroalkanes
| Reaction Name | Reactants | Product Type | Relevance |
|---|---|---|---|
| Henry (Nitroaldol) Reaction | Nitroalkane, Aldehyde/Ketone | β-Nitro alcohol | Chain elongation and introduction of hydroxyl functionality. |
| Michael Addition | Nitroalkane (as nitronate), α,β-Unsaturated carbonyl/nitro compound | γ-Nitro carbonyl/Dinitro compound | Formation of 1,4-addition products, key for building larger carbon chains. |
| Nef Reaction | Primary or Secondary Nitroalkane | Aldehyde or Ketone | Conversion of the nitro group to a carbonyl, a common step in total synthesis. nih.gov |
Precursor for the Synthesis of Novel Heterocyclic Compounds
Nitro compounds, particularly nitroalkenes and nitroarenes, are extensively used as precursors for the synthesis of nitrogen-containing heterocycles. google.comrsc.org The nitro group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to form rings. uni-rostock.de β-Nitrostyrenes, which are structural precursors to compounds like this compound, are particularly effective starting materials for a variety of heterocyclic systems, including pyrroles, indoles, and quinolines, often through multicomponent reactions. researchgate.netbohrium.comresearchgate.net
The reductive cyclization of nitro compounds is a powerful strategy for building N-heterocycles. rsc.orgunimi.it For a molecule like this compound, transformation of the nitro group into other functionalities (e.g., an amine or an oxime) opens pathways to intramolecular reactions. For example, reduction of the nitro group to an amine, followed by an intramolecular reaction with a suitably placed electrophile on one of the aromatic rings, could lead to complex, fused heterocyclic frameworks. The diverse reactivity of the nitro group allows it to act not only as a precursor to a nucleophilic amine but also to participate in cycloaddition reactions or act as a leaving group in certain contexts. uni-rostock.de This versatility makes the target compound a promising starting point for exploring novel heterocyclic chemistry.
Table 2: Examples of Heterocycle Synthesis from Nitro Precursors
| Precursor Type | Reaction Type | Resulting Heterocycle |
|---|---|---|
| β-Nitrostyrene | Multicomponent reaction with amines and dicarbonyls | Substituted Pyrroles bohrium.com |
| o-Nitrostyrene | Reductive Cyclization (e.g., with CO) | Indoles unimi.it |
| Nitroalkene | Domino Reaction (e.g., with P(OEt)₃) | Saturated N-Heterocycles researchgate.net |
Role in the Development of Advanced Organic Functional Materials (non-biological)
Aromatic nitro compounds are a significant class of materials used in the synthesis of various industrial products, including dyes and polymers. nih.gov The strong electron-withdrawing nature of the nitro group, combined with the electronic properties of the chlorinated benzene (B151609) ring, can impart unique optical and electronic characteristics to molecules. researchgate.net These properties are often exploited in the design of functional organic materials.
While specific data on this compound is not available, its structure suggests potential applications. Nitroaromatic compounds are known to be components of materials with nonlinear optical (NLO) properties, where the polarization of the material responds non-linearly to an applied electric field. The presence of both an electron-withdrawing group (NO₂) and a polarizable aromatic system is a common design feature in NLO chromophores. Furthermore, such compounds can serve as intermediates in the synthesis of more complex dyes and pigments. nih.gov The chloro-substituent also offers a site for further modification, for instance, through nucleophilic aromatic substitution, which can be used to tune the material's properties by attaching different functional moieties. researchgate.net
Applications in Polymeric Systems (e.g., as Monomer Precursors)
Functionalized styrenes are important monomers in polymer chemistry, allowing for the synthesis of polymers with tailored properties. digitellinc.comacs.org The 1-phenylpropyl moiety in the target compound's backbone suggests a structural relationship to styrene (B11656). A plausible synthetic precursor could be a functionalized styrene derivative, which could then be subjected to polymerization.
The presence of chloro and nitro groups on the aromatic rings of a monomer can significantly influence the properties of the resulting polymer, such as its thermal stability, refractive index, and solubility. Nitro-containing monomers are specifically utilized in nucleophilic aromatic polynitrosubstitution reactions to create polymers with ether linkages in their main chains. researchgate.net Furthermore, the polymerization of functionalized styrenes can be controlled to produce polymers with well-defined structures. acs.orgrsc.org
Post-polymerization modification is another strategic application. The nitro groups on the polymer backbone could be chemically transformed into other functional groups, such as amines. advancionsciences.com This would allow for the creation of functional polymeric materials from a common precursor, enabling applications such as specialty resins or advanced coatings where the final properties are determined by the modified functional group.
Emerging Research Frontiers and Future Perspectives in the Chemistry of 1 Chloro 4 2 Nitro 1 Phenylpropyl Benzene
Exploration of Novel Catalytic Systems for its Synthesis and Derivatization
The synthesis of complex nitroalkanes like 1-Chloro-4-(2-nitro-1-phenylpropyl)benzene and its subsequent chemical transformations are ripe for innovation through novel catalytic systems. Traditional methods often require stoichiometric reagents and harsh conditions, whereas modern catalysis offers milder, more efficient, and selective alternatives.
Future research is likely to focus on several key catalytic strategies:
Photoredox and Dual Catalysis: A significant advancement in the synthesis of sterically hindered nitroalkanes involves the combination of photoredox and nickel catalysis. nih.govresearchgate.net This approach enables the alkylation of secondary nitroalkanes with unactivated alkyl iodides, a transformation previously hindered by steric demands. nih.gov For a precursor of this compound, this methodology could facilitate the crucial carbon-carbon bond formation under mild, air- and moisture-tolerant conditions. nih.gov
Organocatalysis: The use of small organic molecules as catalysts for nitroalkane functionalization continues to expand. Organocatalysts, such as squaramide-modified dihydroquinine, have been used for enantioselective conjugate additions of nitromethane (B149229), yielding optically pure nitro-derivatives. nih.gov Similar strategies could be developed for the asymmetric synthesis of this compound, providing access to specific stereoisomers.
Heterogeneous Catalysis: The use of solid-supported catalysts is crucial for improving the sustainability of chemical processes. researchgate.net For the derivatization of this compound, heterogeneous catalysts based on materials like alumina (B75360) (Al2O3) could facilitate reactions such as the Henry (nitroaldol) reaction, offering advantages in catalyst recovery and purification of products. researchgate.net Research into novel solid catalysts could enable more efficient and environmentally benign syntheses and transformations.
A comparative overview of potential catalytic systems is presented in Table 1.
| Catalytic System | Potential Application | Key Advantages | Relevant Findings |
| Photoredox/Nickel Dual Catalysis | Synthesis of tertiary nitroalkane precursors | Access to sterically hindered products; mild, scalable, air- and moisture-tolerant conditions. nih.gov | Enables alkylation of secondary nitroalkanes with unactivated alkyl iodides. nih.gov |
| Chiral Organocatalysis | Enantioselective synthesis | High stereocontrol, access to optically pure isomers, metal-free conditions. | Used for asymmetric conjugate addition of nitroalkanes to achieve high enantioselectivity. nih.gov |
| Solid Heterogeneous Catalysis | Derivatization (e.g., Henry reaction) | Catalyst recyclability, simplified product purification, suitability for flow systems. researchgate.net | Alumina-based catalysts have been shown to be effective in nitroalkane reactions. researchgate.net |
Design and Synthesis of Structurally Diverse Analogues for Probing Reactivity
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups. Systematic structural modification is a powerful strategy to probe this reactivity and to develop new derivatives with tailored properties.
Future research directions include:
Variation of the Aromatic Substituents: Replacing the chloro group on the benzene (B151609) ring with other electron-donating or electron-withdrawing groups would modulate the electronic properties of the entire molecule. This would influence the reactivity of the aromatic ring in electrophilic substitution reactions and could also have long-range effects on the acidity of the α-proton to the nitro group.
Modification of the Nitroalkane Chain: Altering the alkyl chain—for example, by introducing branching or other functional groups—would directly impact the steric environment around the nitro group. This is crucial for reactions involving the nitronate anion intermediate, which is formed under basic conditions. researchgate.net
Synthesis of Heterocyclic Analogues: The nitroalkane functionality is a versatile precursor for a wide array of nitrogen-containing heterocycles. arkat-usa.org Through reactions like reductive cyclization, analogues of this compound could be converted into substituted pyrrolidines, piperidines, or other valuable heterocyclic systems.
Systematic synthesis of these analogues would generate a library of compounds, allowing for comprehensive structure-activity relationship (SAR) studies.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of many organic compounds, particularly those involving nitro groups, can present safety and scalability challenges in traditional batch reactors. vapourtec.comewadirect.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a safer, more efficient, and scalable alternative. nih.govacs.org
Key future perspectives in this area include:
Enhanced Safety and Control: Nitration reactions are often highly exothermic, posing a risk of thermal runaway in large-scale batch processes. vapourtec.com The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, minimizing these risks. ewadirect.com The synthesis of precursors to this compound could be made significantly safer using this technology. ewadirect.com
Improved Efficiency and Yield: Continuous flow systems can improve reaction yields and reduce reaction times. vapourtec.com For instance, the reduction of nitro compounds to amines has been successfully performed in flow with high yields and short reaction times, often without the need for extensive purification. nih.gov
Automation and High-Throughput Screening: Integrating flow reactors with automated control systems allows for rapid optimization of reaction parameters (e.g., temperature, pressure, flow rate, stoichiometry). This would be invaluable for exploring the synthesis of analogues of this compound and for screening different catalytic systems efficiently.
The advantages of flow chemistry over traditional batch processing for reactions involving nitro compounds are summarized in Table 2.
| Parameter | Batch Processing | Flow Chemistry | Significance for Synthesis |
| Safety | Higher risk of thermal runaway due to poor heat dissipation. vapourtec.com | Excellent heat transfer and small reaction volumes minimize risks. ewadirect.com | Crucial for handling exothermic nitration reactions safely. |
| Scalability | Scaling up can be complex and hazardous. | Straightforward scale-up by running the system for longer or "numbering-up" reactors. ewadirect.com | Facilitates transition from laboratory-scale synthesis to larger-scale production. |
| Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. vapourtec.com | Allows for fine-tuning reaction conditions to maximize yield and selectivity. |
| Efficiency | Often requires workup between steps. | Can integrate multiple reaction and purification steps into a continuous sequence. acs.org | Reduces manual handling, saves time, and can increase overall yield. acs.org |
Advanced Computational Methodologies for Predictive Chemistry and Materials Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, complementing experimental work. For a compound like this compound, computational methods can offer deep insights into its properties and reactivity.
Future research will likely leverage methodologies such as:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, geometry, and spectroscopic properties of the molecule. rsc.org This allows for the prediction of reaction mechanisms, the identification of transition states, and the calculation of activation energies for various synthetic transformations. acs.org For example, DFT could be used to study the stability of the nitronate intermediate or to model the interaction with a catalyst surface. rsc.orgacs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational preferences and its interactions with solvents or other molecules. This is particularly useful for understanding how the molecule might behave in a complex biological or material science context.
Quantitative Structure-Activity Relationship (QSAR): By combining computational descriptors of structurally diverse analogues with experimental data, QSAR models can be built to predict the properties or activities of new, unsynthesized compounds. This approach can accelerate the discovery of molecules with desired characteristics, guiding synthetic efforts toward the most promising candidates.
These computational approaches will be instrumental in designing novel experiments, rationalizing observed reactivity, and exploring the potential applications of this compound and its derivatives in areas such as materials science or medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
